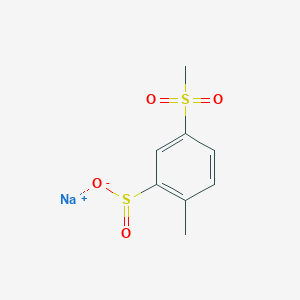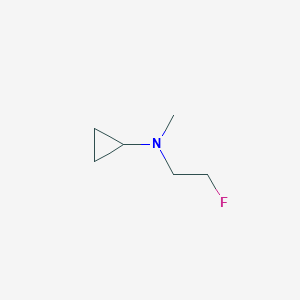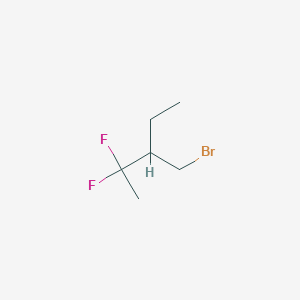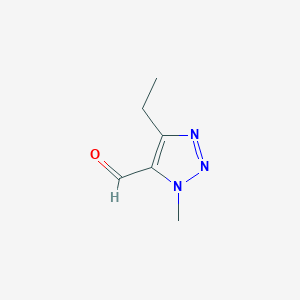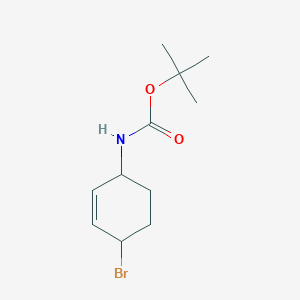
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine rings are common structural sub-units in natural compounds and are of great interest in the pharmaceutical industry due to their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives under specific conditions. One common method is the reaction of piperidine-4-carboxylic acid with piperidine-3-carboxamide in the presence of coupling agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-4-carboxylic acid derivatives, while reduction may produce piperidine-3-carboxamide derivatives .
Aplicaciones Científicas De Investigación
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the aggregation of human platelets or exhibit anti-HIV-1 activity by targeting viral enzymes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride
- 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives
Uniqueness: 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its dual piperidine rings provide a versatile scaffold for chemical modifications, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C12H21N3O2 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H21N3O2/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9/h9-10,14H,1-8H2,(H2,13,16) |
Clave InChI |
MFJOXSKYCUGNRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2CCNCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


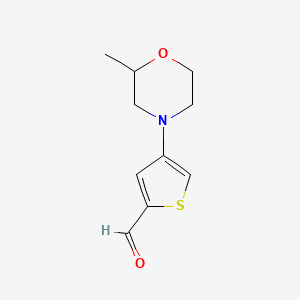
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)

![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
